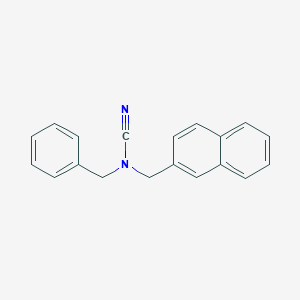

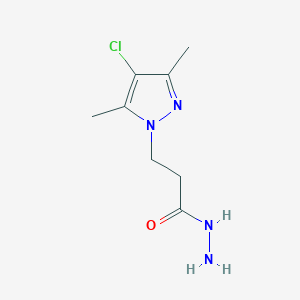

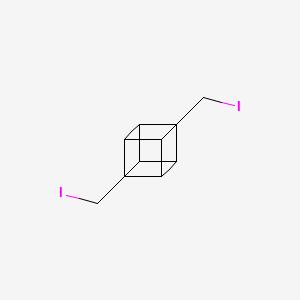

![molecular formula C22H21FN6O2 B2371304 2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide CAS No. 1251608-93-1](/img/structure/B2371304.png)

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide” is a complex organic molecule. It is not intended for human or veterinary use and is for research use only. The molecule is part of the 1,2,4-triazole family, which is known for its stability and difficulty to cleave .

Synthesis Analysis

The synthesis of such compounds often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide and ethyl chloroformate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The 1,2,4-triazole ring is a key feature of this molecule, and it is known to interact with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-triazole ring is particularly reactive and can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The 1,2,4-triazole ring is known to be stable and difficult to cleave, which could affect the compound’s reactivity .Applications De Recherche Scientifique

Radiosynthesis for Imaging Applications

One study discusses the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are selective ligands of the translocator protein (18 kDa). A compound within this series, designed with a fluorine atom in its structure, enables labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), showcasing its potential in radiopharmaceutical research and diagnostic imaging (Dollé et al., 2008).

Potential Antiasthma Agents

Another study highlights the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, which were investigated for their potential as antiasthma agents. This research points to the therapeutic potential of triazolopyrimidines in managing asthma by inhibiting histamine release, a key factor in asthma exacerbation (Medwid et al., 1990).

Molecular Probes for Receptor Studies

Triazolopyrimidines, such as SCH 442416, have been shown to display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR), with derivatives acting as pharmacological probes for studying this receptor. These compounds facilitate research into adenosine receptor functions and potential therapeutic targets for neurological diseases (Kumar et al., 2011).

Antimicrobial Activity

Research into pyrimidine-triazole derivatives has demonstrated their antimicrobial activity against selected bacterial and fungal strains. This indicates their potential as antimicrobial agents, contributing to the development of new antibiotics or antifungal medications (Majithiya & Bheshdadia, 2022).

Mécanisme D'action

Target of Action

The primary target of this compound is the Tyrosine-protein kinase SYK . This protein plays a crucial role in immune cell signaling and is involved in pathways related to cellular proliferation, differentiation, and phagocytosis .

Biochemical Pathways

The compound’s interaction with the Tyrosine-protein kinase SYK can affect various biochemical pathways. SYK is involved in immune cell signaling pathways, and its inhibition can lead to changes in immune response . .

Pharmacokinetics

They are metabolized by the liver and excreted through the kidneys .

Result of Action

Given its target, it can be inferred that the compound may have an impact on immune response, potentially affecting cellular proliferation and differentiation .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its target . .

Propriétés

IUPAC Name |

2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O2/c1-13-8-14(2)10-16(9-13)25-21-24-15(3)11-19-27-28(22(31)29(19)21)12-20(30)26-18-7-5-4-6-17(18)23/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXWEIMZCKSIBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

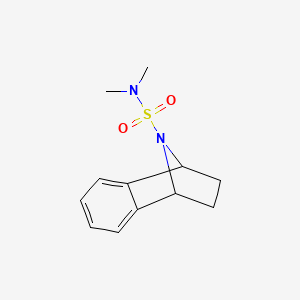

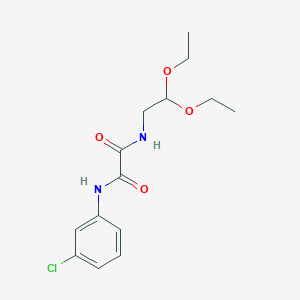

![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)

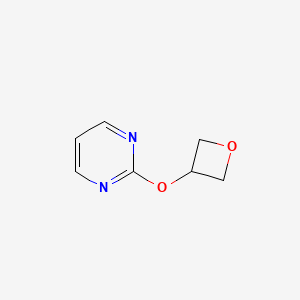

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2371222.png)

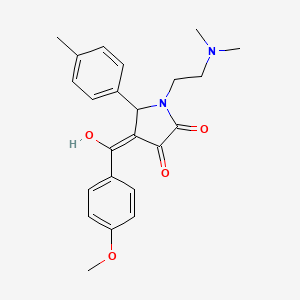

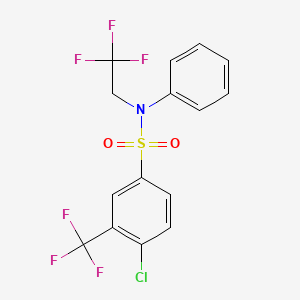

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2371241.png)